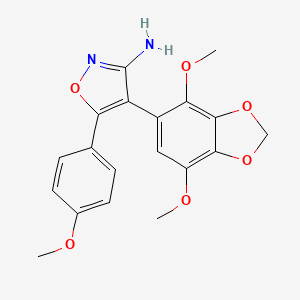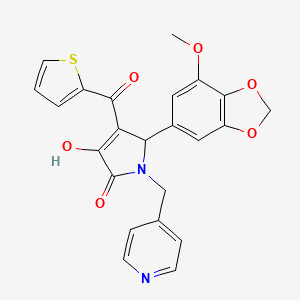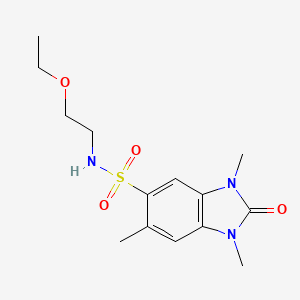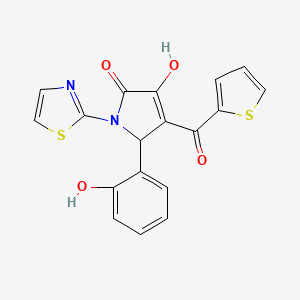![molecular formula C21H22N4O3S2 B11058201 N-(5-{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11058201.png)
N-(5-{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(5-{1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE is a complex organic compound that features a unique combination of functional groups, including a sulfonyl group, a piperidine ring, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-{1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methylbenzenesulfonyl chloride with piperidine to form 1-[(4-methylphenyl)sulfonyl]piperidine. This intermediate is then reacted with 2-amino-1,3,4-thiadiazole under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(5-{1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction can produce amines or thiols.
Scientific Research Applications
N~1~-(5-{1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(5-{1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-METHYLPHENYL)-1,3,4-THIADIAZOL-2-YL)BENZAMIDE
- N-(4-METHYLPHENYL)-1,3,4-THIADIAZOL-2-YL)PIPERIDINE
- N-(4-METHYLPHENYL)-1,3,4-THIADIAZOL-2-YL)SULFONAMIDE
Uniqueness
N~1~-(5-{1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H22N4O3S2 |
|---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
N-[5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C21H22N4O3S2/c1-15-7-9-18(10-8-15)30(27,28)25-13-11-17(12-14-25)20-23-24-21(29-20)22-19(26)16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3,(H,22,24,26) |
InChI Key |
SCMUQMGRDDRNSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(S3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-diphenyl-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide](/img/structure/B11058127.png)
![N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}dibenzo[b,d]furan-4-carboxamide](/img/structure/B11058133.png)
![Ethyl (2-methoxy-4-{[3-(4-methoxyphenyl)propanoyl]amino}phenyl)carbamate](/img/structure/B11058138.png)
![Ethyl 5-{1-(1,3-benzodioxol-5-yl)-3-[(3-ethoxy-4-methoxybenzyl)amino]-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11058140.png)
![2-Amino-1'-benzyl-4,4-dimethoxyspiro[3-azabicyclo[3.1.0]hex-2-ene-6,4'-piperidine]-1,5-dicarbonitrile](/img/structure/B11058149.png)
![methyl 3-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11058151.png)
![3-(4-methoxyphenyl)-4-oxo-N-[2-(thiophen-2-yl)ethyl]-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11058152.png)


![13-methyl-1,9,13,17-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11(16)-trien-2-one](/img/structure/B11058167.png)


![4-(2,5-dimethoxyphenyl)-2-methyl-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene](/img/structure/B11058194.png)
![(4aS,9aR)-6-hydroxy-9a-(piperidin-1-yl)-3,4,4a,9a-tetrahydro[1]benzofuro[2,3-c]pyridin-1(2H)-one](/img/structure/B11058207.png)
